3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves multiple steps, including the formation of the benzodioxepin ring, the introduction of the triazole ring, and the attachment of the fluorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3,4-Dihydro-2(1H)-Pyridones: Known for their biological activity and use as synthetic precursors.
3,4-Dihydropyran-2-Ones: Recognized for their biological activity and applications in organic synthesis.
Uniqueness
What sets 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE apart is its unique combination of structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20FN3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-24-19(15-6-9-17-18(12-15)26-11-3-10-25-17)22-23-20(24)27-13-14-4-7-16(21)8-5-14/h4-9,12H,2-3,10-11,13H2,1H3 |
InChI Key |
NFFSDXSDXLDHON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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